Cas no 2287273-05-4 (N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride)
N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride
- methyl[(2-methyloxolan-2-yl)methyl]amine hydrochloride
- EN300-6745322
- 2287273-05-4
-
- Inchi: 1S/C7H15NO.ClH/c1-7(6-8-2)4-3-5-9-7;/h8H,3-6H2,1-2H3;1H
- InChI Key: HMNQQUGWZVANLX-UHFFFAOYSA-N
- SMILES: Cl.O1CCCC1(C)CNC
Computed Properties
- Exact Mass: 165.0920418g/mol
- Monoisotopic Mass: 165.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 94.9
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6745322-0.05g |
methyl[(2-methyloxolan-2-yl)methyl]amine hydrochloride |
2287273-05-4 | 95.0% | 0.05g |
$188.0 | 2025-03-13 | |
| Enamine | EN300-6745322-0.1g |
methyl[(2-methyloxolan-2-yl)methyl]amine hydrochloride |
2287273-05-4 | 95.0% | 0.1g |
$282.0 | 2025-03-13 | |
| Enamine | EN300-6745322-0.25g |
methyl[(2-methyloxolan-2-yl)methyl]amine hydrochloride |
2287273-05-4 | 95.0% | 0.25g |
$403.0 | 2025-03-13 | |
| Enamine | EN300-6745322-0.5g |
methyl[(2-methyloxolan-2-yl)methyl]amine hydrochloride |
2287273-05-4 | 95.0% | 0.5g |
$636.0 | 2025-03-13 | |
| Enamine | EN300-6745322-1.0g |
methyl[(2-methyloxolan-2-yl)methyl]amine hydrochloride |
2287273-05-4 | 95.0% | 1.0g |
$813.0 | 2025-03-13 | |
| Enamine | EN300-6745322-2.5g |
methyl[(2-methyloxolan-2-yl)methyl]amine hydrochloride |
2287273-05-4 | 95.0% | 2.5g |
$1594.0 | 2025-03-13 | |
| Enamine | EN300-6745322-5.0g |
methyl[(2-methyloxolan-2-yl)methyl]amine hydrochloride |
2287273-05-4 | 95.0% | 5.0g |
$2360.0 | 2025-03-13 | |
| Enamine | EN300-6745322-10.0g |
methyl[(2-methyloxolan-2-yl)methyl]amine hydrochloride |
2287273-05-4 | 95.0% | 10.0g |
$3500.0 | 2025-03-13 | |
| Aaron | AR028NE5-50mg |
methyl[(2-methyloxolan-2-yl)methyl]aminehydrochloride |
2287273-05-4 | 95% | 50mg |
$284.00 | 2025-02-16 | |
| Aaron | AR028NE5-100mg |
methyl[(2-methyloxolan-2-yl)methyl]aminehydrochloride |
2287273-05-4 | 95% | 100mg |
$413.00 | 2025-02-16 |
N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride
Introduction to N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride (CAS No: 2287273-05-4)
N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride, a compound with the CAS number 2287273-05-4, has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, characterized by its hydrochloride salt form, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development.
The molecular structure of N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride consists of a methanamine backbone substituted with a 2-methyloxolan-2-yl group, further modified by a methyl group at the nitrogen atom. This configuration imparts unique electronic and steric properties to the molecule, which are crucial for its interaction with biological targets. The hydrochloride form enhances the solubility and stability of the compound, making it more suitable for various pharmaceutical formulations.
In recent years, there has been a growing interest in exploring the pharmacological potential of heterocyclic compounds, particularly those containing oxygen-containing rings. The presence of the 2-methyloxolan-2-yl group in N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride suggests that it may exhibit properties such as analgesic, anti-inflammatory, or even neuroprotective effects. These properties have been observed in related compounds and are areas of active research.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. The methanamine moiety can serve as a scaffold for designing molecules that interact with specific enzymes involved in metabolic pathways. For instance, studies have shown that similar structures can inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammation and pain signaling. The< strong>N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride could potentially offer new avenues for developing drugs that target these pathways more selectively and effectively.
Another area of interest is the compound's potential application in central nervous system (CNS) disorders. The structural features of N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride suggest that it may cross the blood-brain barrier, a critical requirement for many CNS-targeting drugs. Preliminary studies have indicated that derivatives of this compound may have neuroprotective effects, which could be beneficial in treating conditions such as Alzheimer's disease or Parkinson's disease. These findings are particularly exciting given the high unmet medical needs in these areas.
The synthesis of N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride is another area where researchers have made significant advancements. The development of efficient synthetic routes not only facilitates research but also opens up possibilities for large-scale production. Modern synthetic methodologies, including catalytic processes and green chemistry principles, have been employed to optimize the synthesis of this compound. These advancements ensure that researchers have access to sufficient quantities of the material for detailed studies.
In conclusion, N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride (CAS No: 2287273-05-4) represents a promising compound with diverse potential applications in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic possibilities, this compound is poised to play a significant role in the development of novel treatments for various diseases.
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